molecular formula C19H13Cl2N5O2 B2606292 N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 1894995-40-4

N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2606292
CAS RN: 1894995-40-4
M. Wt: 414.25
InChI Key: AMFOHWUFLYOHDK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C19H13Cl2N5O2 and its molecular weight is 414.25. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

A series of pyrazolo[3,4-d]pyrimidine derivatives, including N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, have been synthesized and evaluated for their antitumor activities. These compounds were tested against the human breast adenocarcinoma cell line MCF7, revealing mild to moderate antitumor activity compared to the reference antitumor drug, doxorubicin. Among the derivatives, one was identified as the most active, showcasing the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antibacterial and Antimicrobial Properties

Research into the antibacterial activity of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and related compounds has demonstrated moderate to good activity against both gram-positive and gram-negative bacteria. These findings suggest the importance of hydrophobicity or steric bulk character in the efficacy of these compounds, indicating their potential use in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, have been synthesized and characterized for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, alongside significant antimicrobial activity, highlighting their dual functional potential in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) have been explored. These studies not only elucidate the effect of hydrogen bonding on the self-assembly process but also demonstrate significant antioxidant activity. Such insights are valuable for the design of new materials with potential applications in health and materials science (Chkirate et al., 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O2/c20-12-5-7-13(8-6-12)24-17(27)10-25-11-22-18-14(19(25)28)9-23-26(18)16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFOHWUFLYOHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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